N-[4-chloro-3-(trifluoromethyl)phenyl]-7-nitro-2,1,3-benzoxadiazol-4-amine (also referred to as compound 5342191 in the literature) is a small molecule that has been identified as a potent inhibitor of HIV-1 replication. [] It functions by altering the processing of viral RNA, a mechanism not targeted by currently available antiretroviral drugs. [] This compound exhibits activity against both wild-type and drug-resistant strains of HIV-1. []
N-[4-chloro-3-(trifluoromethyl)phenyl]-7-nitro-2,1,3-benzoxadiazol-4-amine exerts its antiviral effect by altering HIV-1 RNA processing. [] It blocks the expression of crucial viral structural and regulatory proteins, including Gag, Env, Tat, and Rev, without affecting overall cellular protein synthesis. [] This disruption in protein expression is linked to a reduction in the accumulation and cytoplasmic transport of unspliced and singly-spliced HIV-1 RNA. []
The compound also affects the abundance and phosphorylation of serine/arginine-rich splicing factors (SRSFs) 1, 3, and 4, which are involved in RNA splicing. [] Notably, the compound's inhibitory effect on HIV-1 gene expression can be reversed by pre-treatment with G-protein α-subunit inhibitors or MEK1/2 inhibitors, suggesting a connection between its mechanism of action and G protein-coupled receptor and MEK1/2-ERK1/2 signaling pathways. []
Further research is needed to fully characterize the synthesis, molecular structure, chemical reactions, and physical and chemical properties of N-[4-chloro-3-(trifluoromethyl)phenyl]-7-nitro-2,1,3-benzoxadiazol-4-amine. Additionally, detailed investigations are required to elucidate its specific interactions with SRSFs and its precise effects on HIV-1 RNA processing. [] Understanding the interplay between this compound and the G protein-coupled receptor and MEK1/2-ERK1/2 signaling pathways is crucial for its development as a viable therapeutic option.
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7